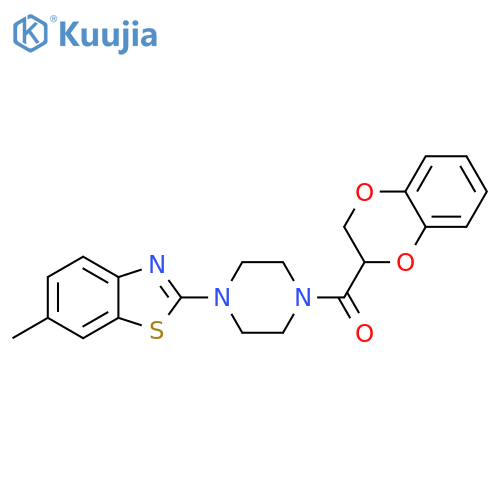

Cas no 897467-67-3 (2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole)

2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

-

- 2,3-dihydro-1,4-benzodioxin-3-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone

- 2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole

-

- インチ: 1S/C21H21N3O3S/c1-14-6-7-15-19(12-14)28-21(22-15)24-10-8-23(9-11-24)20(25)18-13-26-16-4-2-3-5-17(16)27-18/h2-7,12,18H,8-11,13H2,1H3

- InChIKey: MVGAYRRSKCKEBI-UHFFFAOYSA-N

- ほほえんだ: C(C1OC2=CC=CC=C2OC1)(N1CCN(C2=NC3=CC=C(C)C=C3S2)CC1)=O

2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2609-0109-3mg |

2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole |

897467-67-3 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2609-0109-10mg |

2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole |

897467-67-3 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2609-0109-30mg |

2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole |

897467-67-3 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2609-0109-100mg |

2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole |

897467-67-3 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2609-0109-2μmol |

2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole |

897467-67-3 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2609-0109-20mg |

2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole |

897467-67-3 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2609-0109-5μmol |

2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole |

897467-67-3 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2609-0109-2mg |

2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole |

897467-67-3 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2609-0109-25mg |

2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole |

897467-67-3 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2609-0109-4mg |

2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole |

897467-67-3 | 90%+ | 4mg |

$66.0 | 2023-05-16 |

2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole 関連文献

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazoleに関する追加情報

Comprehensive Analysis of 2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole (CAS No. 897467-67-3)

The compound 2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole (CAS No. 897467-67-3) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex name reflects its intricate chemical architecture, combining a benzodioxine moiety with a piperazine ring and a benzothiazole core. This combination of functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.

Recent studies have highlighted the potential of benzothiazole-derived compounds in targeting neurodegenerative diseases, a topic of immense interest given the rising global prevalence of conditions like Alzheimer's and Parkinson's. The incorporation of a piperazine ring, known for its versatility in medicinal chemistry, further enhances the compound's bioavailability and binding affinity to biological targets. Researchers are particularly intrigued by its potential as a modulator of key enzymes or receptors involved in cognitive function.

From a synthetic chemistry perspective, the 2,3-dihydro-1,4-benzodioxine subunit in this compound offers remarkable stability and electron-rich characteristics, which are advantageous for designing selective inhibitors or agonists. This has led to increased searches for "benzodioxine derivatives in drug design" and "piperazine-based therapeutic agents" across scientific databases. The methyl group at the 6-position of the benzothiazole ring also contributes to its lipophilicity, a critical factor in blood-brain barrier penetration—a hot topic in CNS drug development.

In the context of modern drug discovery trends, this compound aligns with the growing demand for "multi-target directed ligands" (MTDLs), which can address complex diseases through polypharmacology. Its structural features suggest potential activity against both serotonergic and dopaminergic systems, making it relevant to current investigations into mood disorders and cognitive enhancement. Laboratory supply platforms have reported increased inquiries about "CAS 897467-67-3 suppliers" and "benzothiazole-piperazine hybrid compounds," reflecting its rising importance in research circles.

The compound's physicochemical properties, including its molecular weight of 381.45 g/mol and moderate solubility profile, make it suitable for further derivatization—a key consideration in hit-to-lead optimization programs. Computational chemistry studies have predicted favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters, particularly its potential for oral bioavailability, which addresses one of the most common challenges in small-molecule drug development.

As the pharmaceutical industry continues to explore "privileged structures" in medicinal chemistry, the benzothiazole-piperazine-benzodioxine scaffold represented by this compound offers exciting possibilities. Its structural complexity allows for diverse modifications, enabling researchers to fine-tune selectivity and potency against various biological targets. Recent patent literature suggests growing interest in similar scaffolds for applications ranging from neuroprotection to metabolic disorder treatment.

From a technical perspective, the synthesis of 2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole typically involves multi-step organic transformations, with the key steps being the formation of the benzodioxine-carbonyl intermediate and its subsequent coupling with the piperazine-benzothiazole moiety. Purification methods often employ chromatography techniques, with analytical characterization relying heavily on NMR, HPLC, and mass spectrometry—techniques frequently searched by synthetic chemists working with similar compounds.

The growing body of research on related structures suggests that minor modifications to this core scaffold could yield compounds with significantly different pharmacological profiles. This has led to increased academic and industrial interest, as evidenced by rising publications and patent applications mentioning "benzodioxine-containing pharmaceuticals" and "heterocyclic compounds for CNS disorders." The compound's CAS registry number 897467-67-3 has become an important identifier in these emerging research areas.

Looking forward, the unique combination of a benzothiazole core with piperazine and benzodioxine substituents positions this molecule as a valuable building block in medicinal chemistry. Its development reflects broader trends in drug discovery, where researchers increasingly focus on molecular hybrids that combine pharmacophores from different bioactive compounds. As such, it represents an important case study in rational drug design and the strategic assembly of heterocyclic systems for therapeutic applications.

897467-67-3 (2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole) 関連製品

- 2054954-60-6(1H-Pyrazole-5-carboxylic acid, 1-[(2-fluorophenyl)methyl]-3-nitro-, methyl ester)

- 1311495-72-3(N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide)

- 1643563-09-0(2-(Ethyl-d5)aniline)

- 97529-85-6(5-hydroxyfuran-2-carboxylic acid)

- 1337110-54-9(3-(furan-3-yl)methylpyrrolidine)

- 121895-18-9(Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI))

- 2680721-43-9(tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate)

- 871021-20-4(Thiazole, 5-(2-chlorophenoxy)-)

- 1257664-95-1(4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran)

- 57248-88-1(Pamidronate Disodium)